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molecular formula C7H7NO3 B047185 5-Hydroxy-6-methylpyridine-2-carboxylic acid CAS No. 121447-41-4

5-Hydroxy-6-methylpyridine-2-carboxylic acid

Cat. No. B047185
M. Wt: 153.14 g/mol
InChI Key: KJGJZYTUFVQTNN-UHFFFAOYSA-N
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Patent
US09365588B2

Procedure details

A mixture of 5-methoxy-6-methyl-pyridine-2-carboxylic acid (53 mg, 0.32 mmol) and hydrogen iodide (2.06 mL of 57% w/v, 9.20 mmol) was heated at reflux for 4 hours. The reaction was cooled to room temperature before water (3 mL) was added. Na2SO3 was added to decolorize the reaction. The aqueous layer was decanted and the pH was adjusted to 3-4 using 2 M HCl. The product was extracted using ethyl acetate (7×5 mL). The organic layer was dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure to yield 5-hydroxy-6-methylpicolinic acid. ESI-MS m/z calc. 153.0, found 154.1 (M+1)+; Retention time: 0.21 minutes (3 min run).
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[N:7][C:8]=1[CH3:9].I.[O-]S([O-])=O.[Na+].[Na+]>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[N:7][C:8]=1[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
53 mg
Type
reactant
Smiles
COC=1C=CC(=NC1C)C(=O)O
Name
Quantity
2.06 mL
Type
reactant
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The aqueous layer was decanted
EXTRACTION
Type
EXTRACTION
Details
The product was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC(=NC1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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